molecular formula C23H24N4O6 B2997565 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-73-1

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2997565
CAS No.: 1207047-73-1
M. Wt: 452.467
InChI Key: JKJAKINWSFFQBP-UHFFFAOYSA-N
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Description

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of methoxy groups and a methoxypropyl side chain further adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Oxadiazole Ring to the Quinazoline Core: This step involves the reaction of the oxadiazole intermediate with a quinazoline derivative, often through a nucleophilic substitution reaction.

    Introduction of the Methoxy Groups and Methoxypropyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as furazolidone and nitrofurazone, which have antimicrobial properties.

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-30-12-6-11-26-22(28)16-7-4-5-8-18(16)27(23(26)29)14-20-24-21(25-33-20)17-10-9-15(31-2)13-19(17)32-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJAKINWSFFQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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